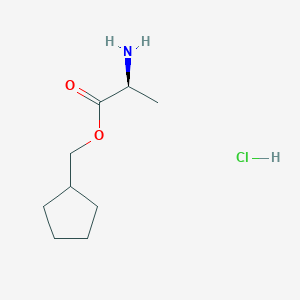
L-Alanine cyclopentylmethyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine cyclopentylmethyl ester hydrochloride is a chemical compound derived from L-Alanine, an amino acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique properties. It is known for its role in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine cyclopentylmethyl ester hydrochloride can be synthesized through the esterification of L-Alanine with cyclopentylmethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ester is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of L-Alanine cyclopentylmethyl ester hydrochloride often involves large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanine cyclopentylmethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce L-Alanine and cyclopentylmethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: L-Alanine and cyclopentylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Alanine cyclopentylmethyl ester hydrochloride has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and other complex molecules.
Biochemical Studies: The compound is used in studies involving amino acid metabolism and enzyme interactions.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine cyclopentylmethyl ester hydrochloride involves its role as an intermediate in various biochemical reactions. It can interact with enzymes and other molecular targets to facilitate the synthesis of peptides and other compounds. The ester group can be hydrolyzed to release L-Alanine, which can then participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine methyl ester hydrochloride
- L-Alanine ethyl ester hydrochloride
- L-Alanine isopropyl ester hydrochloride
Uniqueness
L-Alanine cyclopentylmethyl ester hydrochloride is unique due to its cyclopentylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other esters of L-Alanine. This uniqueness makes it valuable in specific synthetic and research applications where other esters may not be suitable .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
cyclopentylmethyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
LYMHFVGYAXLGFJ-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1CCCC1)N.Cl |
Canonical SMILES |
CC(C(=O)OCC1CCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


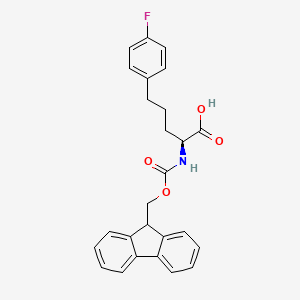
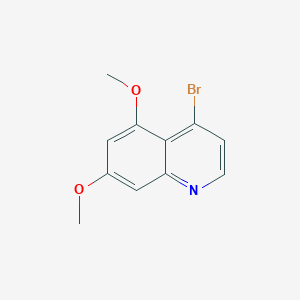
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

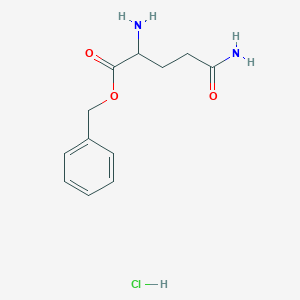

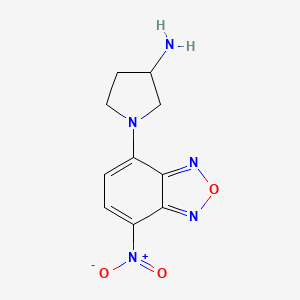
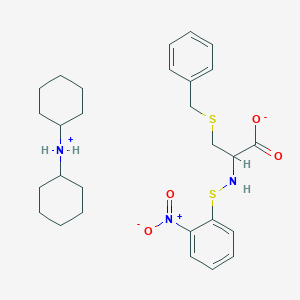
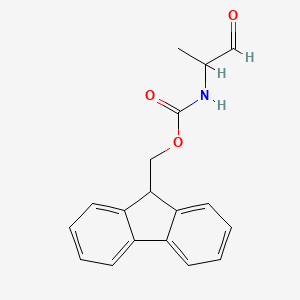
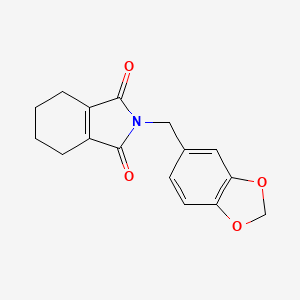
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
